4-Benzhydryl-pyridine 1-oxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H15NO |
|---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
4-benzhydryl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C18H15NO/c20-19-13-11-17(12-14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H |
InChI Key |
OCPWHHPNXAMDEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=[N+](C=C3)[O-] |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in 4 Benzhydryl Pyridine 1 Oxide Transformations
Mechanistic Pathways of N-Oxidation Reactions
The conversion of pyridines to their corresponding N-oxides is a fundamental transformation that significantly alters the electronic properties of the pyridine (B92270) ring, making it more susceptible to various functionalization reactions. This process is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. acs.org The generally accepted mechanism for N-oxidation with peroxy acids involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. This is followed by a proton transfer, leading to the formation of the pyridine N-oxide and the corresponding carboxylic acid.
The reactivity of the pyridine ring is influenced by the substituents present. For instance, the benzhydryl group at the 4-position of the pyridine ring in 4-benzhydryl-pyridine 1-oxide is an electron-donating group, which increases the electron density on the nitrogen atom, thereby facilitating its N-oxidation.
Recent advancements have also explored catalytic and enantioselective N-oxidation methods. One such approach utilizes aspartic acid-containing peptides as catalysts, where the aspartyl side chain cycles between a free acid and a peracid form to deliver oxygen asymmetrically. nih.gov This biomolecule-inspired catalytic cycle has shown promise in the desymmetrization of bis(pyridine) substrates. nih.gov
Detailed Studies of C-H Activation and Functionalization Mechanisms
Pyridine N-oxides are valuable substrates for C-H activation and functionalization reactions, which allow for the direct introduction of various functional groups onto the pyridine ring. beilstein-journals.orgacs.orgresearchgate.net These reactions often proceed with high regioselectivity, typically at the C2 and C6 positions, due to the electronic influence of the N-oxide group.
Transition metal catalysis, particularly with palladium, has been extensively employed for the C-H functionalization of pyridine N-oxides. beilstein-journals.orgacs.orgresearchgate.netrsc.org For instance, palladium-catalyzed alkenylation of pyridine N-oxides demonstrates excellent regio-, stereo-, and chemoselectivity, affording ortho-alkenylated products in high yields. acs.orgresearchgate.net Similarly, direct arylation with unactivated arenes can be achieved using a palladium catalyst and a silver oxidant. acs.orgresearchgate.net
The choice of catalyst and reaction conditions plays a pivotal role in determining the outcome of the reaction. For example, in the palladium-catalyzed direct arylation of pyridine N-oxides with bromoarenes, the reactivity is influenced by the electronic properties of the substituents on the pyridine N-oxide. fu-berlin.de Electron-poor pyridine N-oxides exhibit higher reactivity towards C-H activation. fu-berlin.de Mechanistic studies have pointed towards an inner-sphere concerted metalation-deprotonation (CMD) pathway, where the acetate (B1210297) from the Pd(OAc)2 precatalyst plays a crucial role as a base in the C-H bond cleavage step. acs.org
The regioselectivity of these reactions is a key aspect. In many palladium-catalyzed reactions of pyridine N-oxides, functionalization occurs selectively at the 2-position. rsc.org This is attributed to the coordination of the palladium catalyst to the N-oxide oxygen, which directs the C-H activation to the adjacent ortho position.
In some instances, the mechanism of C-H activation involves the cooperation of two distinct metal centers. nih.govberkeley.eduresearchgate.net For the direct arylation of pyridine N-oxide catalyzed by Pd(OAc)2 and PtBu3, it was initially proposed that a (PtBu3)Pd(Ar)(OAc) complex reacts directly with the pyridine N-oxide. nih.govberkeley.edu However, further mechanistic studies provided strong evidence against this direct reaction. Instead, a cyclometalated palladium complex, [Pd(OAc)(tBu2PCMe2CH2)]2, generated from the decomposition of the initial palladium complex, is believed to be the active catalyst that reacts with the pyridine N-oxide. nih.govberkeley.edu This leads to a cooperative mechanism where C-H activation occurs at one metal center, and the resulting heteroarylpalladium species is then functionalized by transferring the heteroaryl group to the second palladium complex. nih.govberkeley.eduresearchgate.net This cooperative catalysis model highlights the complexity of these reaction systems and the importance of considering the dynamic nature of the catalytic species.
Rearrangement Reactions Involving Pyridine N-Oxides (e.g., Polonovski, Boekelheide)
Pyridine N-oxides can undergo characteristic rearrangement reactions, most notably the Polonovski and Boekelheide rearrangements, which provide routes to functionalized pyridines.
The Polonovski reaction involves the treatment of a tertiary amine N-oxide with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), leading to the formation of an iminium ion intermediate. researchgate.netchem-station.comnih.gov This intermediate can then be trapped by nucleophiles or undergo further transformations. The classical Polonovski reaction often results in the dealkylation of the amine. researchgate.net A modified version, often promoted by TFAA under milder conditions (the Potier modification), is frequently used for the oxidation of the α-position of pyridines. chem-station.com The mechanism is thought to resemble that of the Pummerer rearrangement. chem-station.com
The Boekelheide rearrangement is a specific rearrangement of α-picoline N-oxides to hydroxymethylpyridines. wikipedia.org The reaction is typically carried out with acetic anhydride at elevated temperatures or with the more reactive trifluoroacetic anhydride (TFAA) at room temperature. wikipedia.org The mechanism begins with the acylation of the N-oxide oxygen by the anhydride. wikipedia.org This is followed by deprotonation of the α-methyl group and a subsequent [3.3]-sigmatropic rearrangement to furnish an acetylated or trifluoroacetylated methylpyridine intermediate. wikipedia.org Hydrolysis of this intermediate then yields the final hydroxymethylpyridine product. wikipedia.org Computational studies have investigated the concerted versus stepwise nature of the [3.3]-sigmatropic shift, with evidence suggesting that the reaction can proceed through a concerted pathway, although an ion-pair intermediate may be stabilized by the presence of acetic acid. rzepa.netic.ac.uk
Radical Reaction Mechanisms (e.g., Photoredox-Mediated Processes, N-Oxy Radicals)
In recent years, the single-electron transfer (SET) chemistry of pyridine N-oxides has gained significant attention, particularly through photoredox catalysis, leading to the generation of highly reactive N-oxy radicals. nih.govnih.gov These radicals have proven to be versatile intermediates in a variety of transformations.
The generation of pyridine N-oxy radicals can be achieved through the single-electron oxidation of pyridine N-oxides using a photocatalyst, such as an acridinium (B8443388) salt, upon irradiation with visible light. acs.orgnih.govchemrxiv.org These electrophilic N-oxy radicals are potent hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from even strong, unactivated C(sp³)–H bonds. acs.orgnih.gov The resulting alkyl radical can then participate in various C-C bond-forming reactions. The reactivity of the N-oxy radical can be fine-tuned by modifying the electronic properties of the pyridine N-oxide precursor. acs.org
A general mechanism for photoredox-catalyzed C-H alkylation involves the following steps:
Photoexcitation of the photocatalyst.
Single-electron oxidation of the pyridine N-oxide to generate the N-oxy radical. nih.gov
Hydrogen atom abstraction from a C-H substrate by the N-oxy radical to form an alkyl radical. nih.gov
Addition of the alkyl radical to a radical acceptor, such as an electron-deficient olefin. acs.orgnih.gov
Reduction of the resulting radical intermediate by the reduced form of the photocatalyst to regenerate the ground-state photocatalyst and form a carbanion, which is subsequently protonated. nih.gov
This dual catalytic cycle, combining photoredox catalysis and HAT catalysis, has enabled the efficient alkylation and heteroarylation of a wide range of substrates. acs.org Pyridine N-oxy radicals have also been implicated in other transformations, such as carbohydroxylation and aminohydroxylation of α-olefins. acs.orgnih.gov
Methods for generating pyridine N-oxy radicals also include intermolecular single-electron oxidation with chemical oxidants or electrochemical anodes, and photo-initiated intramolecular single-electron transfer. nih.govresearchgate.net
Computational Chemistry in Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving pyridine N-oxides. DFT calculations can provide valuable insights into reaction pathways, transition state structures, and the energetics of various steps, complementing experimental findings.
For instance, computational studies have been employed to:
Investigate the C-H bond cleaving step in the palladium-catalyzed direct arylation of pyridine N-oxides, supporting an inner-sphere concerted metalation-deprotonation (CMD) pathway. acs.org
Analyze the mechanism of the Boekelheide rearrangement, exploring the possibility of a concerted acs.orgacs.org sigmatropic shift versus a stepwise pathway involving a hidden ion-pair intermediate. rzepa.netic.ac.uk These studies have shown that while a concerted pathway is feasible, the presence of acetic acid can stabilize an ion-pair-like transition state. rzepa.netic.ac.uk
Support proposed mechanisms in photoredox-catalyzed reactions by calculating the bond dissociation energies (BDEs) of relevant bonds and the redox potentials of the species involved. acs.org For example, DFT calculations have been used to estimate the O-H bond dissociation energies of protonated HAT catalysts derived from pyridine N-oxides. acs.org
Lend support to the proposed mechanism for the regioselective difunctionalization of α-olefins, which proceeds through interwoven radical and polar steps. acs.orgnih.gov In one study, the rate-determining step was calculated to have a free energy barrier consistent with the reaction temperature. nih.gov
Compare the N-O bond dissociation enthalpies of various amine N-oxides, including pyridine N-oxides, providing a quantitative measure of their stability. mdpi.com
Gain insight into the mechanism of asymmetric N-acylative desymmetrization catalyzed by chiral 4-aryl-pyridine-N-oxides, identifying the key intermediates and the enantio-determining step. rsc.org
These computational investigations provide a deeper, molecular-level understanding of the factors that control reactivity and selectivity in the transformations of this compound and related compounds.
Advanced Spectroscopic and Crystallographic Characterization of 4 Benzhydryl Pyridine 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for determining the structure of 4-Benzhydryl-pyridine 1-oxide in solution and in the solid state. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.
Comprehensive ¹H and ¹³C NMR Spectral Analysis
The ¹H and ¹³C NMR spectra of this compound provide a fingerprint of its molecular structure. In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The protons on the pyridine (B92270) ring, particularly those adjacent to the N-oxide group, are typically shifted downfield due to the electron-withdrawing nature of the N-O bond. The methine proton of the benzhydryl group and the protons of the two phenyl rings exhibit characteristic signals that confirm the presence of this substituent.
Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms of the pyridine ring show distinct resonances, with the carbon atom attached to the benzhydryl group and the carbons adjacent to the nitrogen atom having characteristic chemical shifts. The carbons of the phenyl rings and the methine carbon provide further confirmation of the compound's identity.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine H-2, H-6 | Data not available | Data not available |
| Pyridine H-3, H-5 | Data not available | Data not available |
| Benzhydryl CH | Data not available | Data not available |
| Phenyl Protons | Data not available | Data not available |
| Pyridine C-2, C-6 | Data not available | Data not available |
| Pyridine C-3, C-5 | Data not available | Data not available |
| Pyridine C-4 | Data not available | Data not available |
| Benzhydryl CH | Data not available | Data not available |
| Phenyl C-ipso | Data not available | Data not available |
| Phenyl C-ortho | Data not available | Data not available |
| Phenyl C-meta | Data not available | Data not available |
| Phenyl C-para | Data not available | Data not available |
Note: Specific chemical shift values are dependent on the solvent and experimental conditions. The table presents a generalized representation.
Advanced 2D NMR Techniques for Structural Conformation
To further elucidate the three-dimensional structure and connectivity of this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY experiments establish proton-proton coupling networks, confirming the connectivity within the pyridine and phenyl rings. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. HMBC experiments reveal long-range correlations between protons and carbons, providing crucial information about the connectivity between the benzhydryl group and the pyridine N-oxide ring. These techniques collectively offer a detailed picture of the molecule's conformational preferences in solution.
Solid-State NMR for Supramolecular Structures
While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid phase. For this compound, ssNMR can be used to study the supramolecular structures formed through intermolecular interactions in the crystalline state. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid material, revealing details about the local environment of each carbon and proton. This data is complementary to X-ray diffraction data and can be particularly useful for characterizing non-crystalline or partially ordered materials.
X-ray Diffraction Crystallography
X-ray diffraction crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise bond lengths, bond angles, and details of intermolecular interactions.
Determination of Molecular and Crystal Structures
Single-crystal X-ray diffraction analysis of this compound would allow for the precise determination of its molecular geometry. This includes the planarity of the pyridine N-oxide ring, the tetrahedral geometry of the methine carbon, and the orientation of the two phenyl rings relative to each other and to the pyridine ring. The crystal system, space group, and unit cell dimensions would also be determined, providing a complete picture of the crystal lattice.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Note: This table represents the type of data obtained from a single-crystal X-ray diffraction experiment. Actual values are not currently available in the public domain.
Conformational Analysis of the Benzhydryl Moiety
The three-dimensional structure of this compound is significantly influenced by the conformational flexibility of the benzhydryl group [-CH(C₆H₅)₂]. This moiety, consisting of a central methane (B114726) carbon bonded to two phenyl rings and the pyridine ring, is subject to considerable steric hindrance. This steric crowding dictates the preferred spatial arrangement of the phenyl groups relative to each other and to the pyridine N-oxide ring system.
In related structures, such as bis(imino)pyridine complexes featuring bulky benzhydryl substituents, X-ray diffraction studies have revealed that the N-aryl groups orient themselves nearly perpendicular to the main coordination plane of the molecule. rsc.org This arrangement minimizes steric clash between the ortho-substituents of the aryl groups. rsc.org For this compound, a similar conformation is anticipated. The two phenyl rings of the benzhydryl group are expected to adopt a twisted, propeller-like conformation, rotating out of plane to alleviate steric strain. The precise torsion angles (C-C-C-H) are a balance between the steric repulsion of the bulky phenyl groups and the electronic interactions with the pyridine N-oxide ring. The introduction of bulky substituents, like the benzhydryl group, is a known strategy to create significant steric hindrance, which can protect reactive centers within a molecule. rsc.orgrsc.orgresearchgate.net This steric shielding can influence the molecule's reactivity and intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. scispace.com For this compound, with the molecular formula C₁₈H₁₅NO, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Time-of-Flight (TOF), would confirm this calculated mass with high precision, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This technique is routinely used to confirm the identity of newly synthesized compounds. rsc.org
Table 1: Calculated Exact Mass for this compound
| Ion | Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺ | C₁₈H₁₅NO | 259.1154 |
| [M+H]⁺ | C₁₈H₁₆NO⁺ | 260.1232 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for studying non-covalent complexes and ionic reaction intermediates in solution. acs.orgsci-hub.se When analyzing this compound, ESI-MS would typically show the protonated molecule, [M+H]⁺, as the base peak. nih.gov
This technique is invaluable for monitoring chemical reactions in real-time. For instance, in reactions involving pyridine N-oxides, ESI-MS can detect and characterize key ionic intermediates. rsc.orgnih.govnih.gov A common reaction pathway for pyridine N-oxides involves activation of the N-oxide, making the pyridine ring susceptible to nucleophilic attack. ESI-MS can be used to identify the resulting intermediates, such as σ-complexes formed during nucleophilic addition. acs.org
Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecule can reveal characteristic fragmentation patterns. For pyridine N-oxides, a common fragmentation pathway is the loss of the oxygen atom ([M+H - 16]⁺). researchgate.net Another frequent fragmentation is the loss of an OH radical from the protonated N-oxide. researchgate.net The fragmentation of the benzhydryl group would likely involve the cleavage of the C-C bond to lose a phenyl group or the stable benzhydryl cation. libretexts.orgmiamioh.edu
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy provide a "molecular fingerprint" based on the vibrational modes of a molecule. nih.gov The spectra of this compound are characterized by vibrations of the pyridine N-oxide ring, the benzhydryl group, and the N-O bond.
The key vibrational modes include:
N-O Stretching: The N-O stretching vibration in pyridine N-oxides is a strong band typically appearing in the IR spectrum around 1200-1300 cm⁻¹. nih.gov
Pyridine Ring Modes: The C=C and C=N stretching vibrations of the aromatic pyridine ring are observed in the 1400-1650 cm⁻¹ region. elixirpublishers.com Ring breathing modes are also present at lower frequencies.
C-H Vibrations: Aromatic C-H stretching from both the pyridine and phenyl rings occurs above 3000 cm⁻¹. Aliphatic C-H stretching from the benzhydryl methine group appears in the 2850-3000 cm⁻¹ range. elixirpublishers.com
Phenyl Group Vibrations: The phenyl rings of the benzhydryl moiety will show characteristic absorptions for monosubstituted benzene (B151609) rings, including C=C stretching around 1450-1600 cm⁻¹ and out-of-plane C-H bending bands in the 690-770 cm⁻¹ region.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |
| Pyridine Ring C=C, C=N Stretch | 1400 - 1650 | Strong-Medium |
| Phenyl Ring C=C Stretch | 1450 - 1600 | Strong-Medium |
| N-O Stretch | 1200 - 1300 | Strong |
| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |
Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence)
Electronic spectroscopy provides insights into the electronic structure and transitions within the molecule.
The UV-Visible absorption spectrum of this compound is dominated by electronic transitions within its aromatic systems. The spectrum is expected to be a composite of the absorptions from the pyridine N-oxide and the two phenyl rings.
Pyridine N-oxide transitions: Pyridine N-oxide itself exhibits strong absorption bands. These are typically assigned to π→π* transitions, which are characteristic of aromatic systems, and n→π* transitions involving the non-bonding electrons on the oxygen atom. acs.orgresearchgate.net Substituted pyridine 1-oxides show bands generally below 300 nm. acs.org
Benzene transitions: The phenyl rings of the benzhydryl group contribute their own characteristic π→π* transitions. Benzene shows a strong absorption band around 255 nm. researchgate.net
The combination of these chromophores in this compound would likely result in intense absorption bands in the 250-280 nm region, corresponding to π→π* transitions. upi.edu The n→π* transition of the N-oxide group may appear as a weaker, longer-wavelength shoulder. researchgate.net
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While pyridine itself is weakly fluorescent, the introduction of substituents can significantly alter its emission properties. The benzhydryl group, containing two phenyl rings, introduces a significant π-system that can be a source of fluorescence. Studies on other pyridine-based molecules have shown that they can be highly fluorescent. mdpi.com Furthermore, pyridine N-oxide moieties have been successfully incorporated into fluorescent probes, where they act as an acceptor group and can lead to bathochromically-shifted (red-shifted) emission spectra. rsc.org Therefore, this compound has the potential to be fluorescent, with emission likely originating from an excited state involving charge transfer character between the benzhydryl donor and the pyridine N-oxide acceptor. rsc.orgresearchgate.net
Computational Chemistry and Theoretical Insights into 4 Benzhydryl Pyridine 1 Oxide
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of 4-Benzhydryl-pyridine 1-oxide. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule.
The electronic structure of this compound is characterized by the interplay between the electron-rich pyridine (B92270) N-oxide ring and the bulky, aromatic benzhydryl substituent. DFT calculations, often using hybrid functionals like B3LYP or PBE0 with basis sets such as cc-pVTZ, are employed to model this system. researchgate.net
The N→O bond in the pyridine N-oxide moiety is a semipolar coordinate covalent bond. Computational studies on various 4-substituted pyridine N-oxides show that the nature of the substituent at the para-position significantly influences the electronic properties of the entire molecule, including the N→O bond length and the charge distribution in the ring. nih.gov For instance, electron-donating groups tend to increase the N→O bond length, while electron-withdrawing groups decrease it. nih.gov The benzhydryl group, being weakly electron-donating through induction, is expected to have a modest effect on the N→O bond compared to strongly donating or withdrawing groups.
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding. In this compound, NBO analysis would likely reveal significant π-conjugation within the pyridine ring and the two phenyl rings of the benzhydryl group. It would also quantify the charge transfer from the nitrogen to the oxygen atom, a defining feature of the N-oxide. Studies on similar pyridine N-oxides have used NBO to analyze electron density distribution. researchgate.netnih.gov
Table 1: Representative Calculated Bond Parameters for Substituted Pyridine N-Oxides Note: This table presents typical data for related compounds to illustrate expected trends, as specific data for this compound is not readily available in the cited literature.
| Compound | Method/Basis Set | N→O Bond Length (Å) | C4-Substituent Bond Length (Å) | Reference |
|---|---|---|---|---|
| Pyridine N-oxide (PyO) | B3LYP/cc-pVTZ | 1.271 | 1.084 (C-H) | researchgate.net |
| 4-Methylpyridine (B42270) N-oxide | B3LYP/cc-pVTZ | 1.274 | 1.510 (C-C) | researchgate.net |
| 4-Nitropyridine N-oxide | B3LYP/aug-cc-pVTZ | 1.248 | 1.469 (C-N) | nih.gov |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of the HOMO and LUMO of this compound can be calculated using methods like DFT.
The HOMO-LUMO energy gap is a crucial parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine N-oxide ring and the phenyl groups, making these sites susceptible to electrophilic attack. The LUMO, conversely, would indicate regions prone to nucleophilic attack.
In pyridine N-oxide derivatives, the substituent at the 4-position can significantly alter the HOMO and LUMO energies. researchgate.netlmaleidykla.lt An electron-donating group raises the HOMO energy, making the molecule a better electron donor, while an electron-withdrawing group lowers the LUMO energy, making it a better electron acceptor. researchgate.net The benzhydryl group's influence would be benchmarked against these established trends.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict reactive sites for electrophilic and nucleophilic attack. malayajournal.org For this compound, the MEP would show a region of high negative potential around the N-oxide oxygen, indicating its availability for electrophilic attack or coordination to metal centers. The hydrogen atoms of the pyridine ring would exhibit positive potential.
Table 2: Calculated FMO Parameters for Related Pyridine Derivatives Note: This table provides illustrative data from related molecules to frame expectations for this compound.
| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 2-Acetylpyridine | B3LYP/6-311G | -0.176 | - | - | scielo.br |
| 3-Pyridine-Oxime | DFT/GGA | - | - | 1.706 | mdpi.com |
| 2-Pyridine-Oxime | DFT/GGA | - | - | 3.431 | mdpi.com |
Conformational Analysis and Potential Energy Surfaces
The benzhydryl group is not sterically fixed and can rotate around the C-C bond connecting it to the pyridine ring. This rotational freedom means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them (saddle points or transition states).
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.org For this compound, a simplified PES can be generated by calculating the energy at different values of the dihedral angles defining the orientation of the two phenyl rings relative to the pyridine N-oxide plane. Such calculations, typically performed with DFT, can reveal the most stable, low-energy conformations. mdpi.commdpi.com These stable structures are likely to be non-planar, with the phenyl rings twisted out of the plane of the pyridine ring to minimize steric hindrance.
Simulation of Spectroscopic Properties
Quantum chemical calculations are widely used to simulate spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Comparing calculated shifts with experimental data can help confirm the molecular structure and assign signals. For substituted pyridine N-oxides, the electron-withdrawing effect of the N-oxide group deshields the ring protons.
Vibrational Spectroscopy (IR and Raman): The simulation of infrared (IR) and Raman spectra involves calculating the harmonic vibrational frequencies. This is done by computing the second derivatives of the energy with respect to the atomic positions. researchgate.net The resulting frequencies and their corresponding intensities can be compared with experimental spectra to identify characteristic vibrational modes. A key vibrational mode for this compound would be the N→O stretching frequency, which is sensitive to the electronic effects of the C4-substituent. acs.org
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. wiley.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.
For this compound, MD simulations could be used to:
Explore the conformational landscape in solution, showing how the benzhydryl group rotates and flexes at a given temperature.
Study the interaction of the molecule with solvent molecules, providing information on solvation shells and dynamics.
Simulate its behavior in a biological environment, for example, its interaction with a protein binding site, which is a common application for benzhydryl-containing compounds. nih.govnih.gov
Reactive force fields (ReaxFF) can also be used in MD simulations to model chemical reactions and bond-breaking/forming events, such as the oxidation processes of pyridine derivatives. ucl.ac.uk
Applications of 4 Benzhydryl Pyridine 1 Oxide in Catalysis and Advanced Organic Synthesis
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The utility of pyridine (B92270) N-oxides as ligands in coordination chemistry is well-established, with the oxygen atom acting as the primary coordination site to metal centers. wikipedia.orgwikipedia.org 4-Benzhydryl-pyridine 1-oxide is no exception, offering a combination of a hard oxygen donor and a sterically demanding benzhydryl group that influences the coordination sphere of metal catalysts.
Pyridine N-oxides bind to metals through the exocyclic oxygen atom. wikipedia.org X-ray crystallography studies of related transition metal complexes reveal a Metal-Oxygen-Nitrogen (M-O-N) angle of approximately 130°. wikipedia.org As a class of compounds, they are considered weakly basic ligands. wikipedia.org The coordination of a similar ligand, 4-methylpyridine (B42270) N-oxide, to tin(II) chloride has been shown to lengthen the N-O bond and widen the endocyclic bond angles at the nitrogen atom, demonstrating the electronic impact of metal binding. nih.gov
The defining feature of this compound as a ligand is its bulky benzhydryl substituent. This group imparts significant steric hindrance, which is a critical principle in ligand design for controlling catalyst activity and selectivity.
Key Ligand Design Principles:
Steric Shielding: The two phenyl rings of the benzhydryl group can create a sterically hindered environment around the metal center. This can be exploited to:
Promote reductive elimination.
Prevent catalyst deactivation pathways like dimerization.
Influence the regioselectivity of reactions by favoring approaches from less hindered trajectories.
Solubility: The large, nonpolar benzhydryl group enhances solubility in organic solvents, which is advantageous for homogeneous catalysis.
Electronic Tuning: While the primary electronic effect comes from the N-oxide moiety, the benzhydryl group can have subtle, second-order electronic influences on the pyridine ring.
These properties make this compound a potentially valuable ligand for cross-coupling reactions, polymerizations, and other transition metal-catalyzed processes where fine-tuning of the steric and electronic environment is crucial. It has also been noted that pyridine N-oxides are used in the formation of coordination polymers and metal-organic frameworks (MOFs). nih.gov
While chiral pyridine-based ligands, such as pyridine-oxazolines (PyOX), are prominent in asymmetric catalysis, there is currently a lack of specific research literature detailing the application of this compound as a chiral ligand for enantioselective or diastereoselective transformations. rsc.org The compound itself is achiral. The development of chiral variants, for instance, by introducing stereocenters on the benzhydryl group, could potentially open avenues for its use in asymmetric catalysis. However, the primary focus in the literature has been on the enantioselective synthesis of chiral N-oxides from prochiral pyridines, rather than the use of a specific N-oxide like this compound as a ligand in asymmetric reactions. nih.govnih.govchemrxiv.org
This compound as a Redox Auxiliary or Stoichiometric Reagent
Pyridine N-oxides are versatile reagents capable of acting as oxygen-transfer agents, making them useful stoichiometric oxidants in various transformations. organic-chemistry.org This reactivity stems from the polarized N-O bond, which can deliver its oxygen atom to a substrate, resulting in the corresponding deoxygenated pyridine.
In gold-catalyzed reactions, for example, pyridine N-oxides have been employed as the terminal oxidant to enable the conversion of terminal alkynes into α-acetoxy ketones. organic-chemistry.org In this context, this compound can function as a stoichiometric oxidant, with its bulky nature potentially influencing substrate scope and reaction kinetics.
Photoredox Catalysis and its Interface with Pyridine N-Oxides
A significant modern application of pyridine N-oxides, including this compound, is their role in photoredox catalysis. nih.gov This strategy leverages the ability of pyridine N-oxides to serve as precursors to highly reactive oxygen-centered radicals upon single-electron transfer (SET). purdue.edu
The general mechanism involves the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state is a potent single-electron oxidant (or reductant). In the case of pyridine N-oxides, the excited photocatalyst oxidizes the N-oxide, generating a pyridine N-oxy radical cation, which is a key reactive intermediate.
Mechanism of Pyridine N-Oxy Radical Generation:
Excitation: PC + hν → PC*
Single-Electron Transfer (SET): Py-O + PC* → [Py-O]•+ + PC•−
This photocatalytic generation of pyridine N-oxy radicals under mild conditions has enabled the development of numerous novel transformations, particularly in the realm of C-H functionalization and alkene difunctionalization. The structure of the pyridine N-oxide can be modified to tune the reactivity and selectivity of the ensuing radical. purdue.edu The benzhydryl group in this compound would be expected to confer high reactivity due to the stability of the resulting radical, while also providing steric bulk that can influence the selectivity of subsequent reactions.
Application in C-H Functionalization Methodologies
One of the most powerful applications of photoredox catalysis involving pyridine N-oxides is the functionalization of unactivated aliphatic C–H bonds. nih.govnih.govscispace.com In this methodology, pyridine N-oxides act as precursors for hydrogen atom transfer (HAT) agents. nih.gov
The oxygen-centered radical generated via single-electron oxidation of the N-oxide is a highly electrophilic species capable of abstracting hydrogen atoms from strong, unactivated C(sp³)–H bonds (with bond dissociation energies ≥ 95 kcal/mol). This process generates an alkyl radical, which can then be intercepted by a radical acceptor to form a new C-C or C-heteroatom bond. nih.gov
A synergistic combination of an acridinium (B8443388) photoredox catalyst and a pyridine N-oxide can achieve the alkylation and heteroarylation of a wide range of C–H bonds, from tertiary to primary sites. nih.gov The reactivity and selectivity of this process can be fine-tuned by altering the steric and electronic properties of the pyridine N-oxide catalyst.
| Substrate Type | Functionalization Result | Key Feature |
| Unactivated Alkanes (e.g., cyclohexane) | C-H Alkylation | Abstraction from strong C(sp³)–H bonds. |
| Ethers, Alcohols, Amides | C-H Alkylation | Tolerates heteroatoms alpha to the C-H bond. |
| Aliphatic Carboxylic Acids | C-H Alkylation | Decarboxylation pathway can be suppressed by solvent choice. nih.gov |
| Heteroarenes (e.g., isoquinoline) | Minisci-type Alkylation | Generates alkyl radicals for addition to electron-deficient rings. |
This interactive table summarizes the scope of C-H functionalization enabled by the photoredox/pyridine N-oxide system, based on findings from related studies. nih.gov
The bulky 4-benzhydryl substituent on the pyridine N-oxide can play a crucial role in these reactions by influencing the approach of the substrate to the oxygen-centered radical, potentially leading to unique regioselectivity compared to smaller N-oxide catalysts. purdue.edu
Development of Novel Synthetic Routes and Building Blocks for Complex Molecules
This compound is a valuable building block for synthesizing more complex molecules, particularly substituted pyridines. The N-oxide group activates the pyridine ring for reactions that are otherwise difficult to achieve with the parent pyridine. wikipedia.org
Synthetic Utility:
Nucleophilic Addition: The N-oxide activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack. Treatment with organometallic reagents (e.g., Grignard or organolithium reagents) can install substituents at these positions. Subsequent deoxygenation of the N-oxide group (e.g., using PCl₃ or Zn dust) yields the functionalized pyridine. wikipedia.org
Electrophilic Substitution: The N-oxide functionality also directs electrophilic substitution to the C4 position.
Access to Benzhydryl-Containing Scaffolds: The benzhydryl group is a common motif in many biologically active compounds and pharmaceuticals. mdpi.com Using this compound as a starting material provides a direct route to incorporate this important functional group into novel heterocyclic frameworks.
By leveraging these reaction pathways, chemists can use this compound to construct complex molecular architectures relevant to medicinal chemistry and materials science. researchgate.net
Supramolecular Chemistry and Noncovalent Interactions of 4 Benzhydryl Pyridine 1 Oxide
Pyridine (B92270) N-Oxides as Acceptors in Hydrogen Bonding Networks
Pyridine N-oxides are recognized as potent hydrogen bond acceptors. The N-oxide group, with its polarized N+-O- bond, provides a highly localized region of negative electrostatic potential on the oxygen atom, making it an excellent site for hydrogen bonding interactions with suitable donor molecules. Studies on various pyridine N-oxide systems have demonstrated their capacity to form robust hydrogen-bonded complexes with a wide range of hydrogen bond donors, including water, alcohols, and carboxylic acids nih.govacs.orgresearchgate.net.
The strength of these hydrogen bonds can be substantial, influencing the physical and chemical properties of the resulting supramolecular assemblies. In the context of 4-Benzhydryl-pyridine 1-oxide, the bulky benzhydryl group can sterically influence the approach of hydrogen bond donors, potentially leading to specific and directional interactions. Research has shown that pyridine N-oxides are stronger hydrogen bond bases than their corresponding pyridines, a factor that contributes to a decrease in lipophilicity rsc.org. The formation of hydrogen bonds with pyridine N-oxides has been extensively studied using techniques such as FTIR and NMR spectroscopy, as well as X-ray diffraction, which have provided detailed insights into the geometry and energetics of these interactions nih.govacs.orgresearchgate.net.
| Interaction Type | Donor Group Examples | Significance in Supramolecular Chemistry |
| O-H···O | Water, Alcohols, Carboxylic Acids | Formation of chains, sheets, and 3D networks; influences crystal packing and solubility. |
| N-H···O | Amides, Amines | Key interaction in the formation of co-crystals and biological mimics. |
| C-H···O | Activated C-H bonds | Weaker interaction that contributes to the overall stability and fine-tuning of supramolecular structures. |
Exploration of Chalcogen Bonding Interactions
Chalcogen bonding is a noncovalent interaction involving a chalcogen atom (such as sulfur, selenium, or tellurium) as an electrophilic center. The oxygen atom of the pyridine N-oxide group can act as a potent chalcogen bond acceptor. This interaction arises from the electron-deficient region, or σ-hole, on the chalcogen atom, which can interact favorably with the electron-rich oxygen of the N-oxide.
Systematic studies on cocrystals of substituted pyridine N-oxides with chalcogenadiazoles have provided significant insights into the nature of these interactions researchgate.net. These studies have revealed that double chalcogen bonding interactions can occur, leading to the formation of well-defined supramolecular synthons researchgate.net. The geometry and strength of these bonds are influenced by the substituents on the pyridine N-oxide ring. For this compound, the electronic properties of the benzhydryl group would be expected to modulate the chalcogen bond acceptor strength of the N-oxide oxygen. The use of solid-state NMR spectroscopy, particularly 77Se and 125Te NMR, has been instrumental in characterizing these chalcogen-bonded systems researchgate.net.
| Chalcogen Donor | Interaction Motif | Key Features |
| Selenodiazoles | N-O···Se | Highly directional, contributes to the formation of co-crystals. |
| Tellurodiazoles | N-O···Te | Generally stronger than selenium bonds, leading to shorter interaction distances. |
| Divalent Chalcoethers | N-O···S/Se | Can be utilized in catalytic processes through substrate activation. nih.gov |
Halogen Bonding and its Directionality in Pyridine N-Oxide Systems
Similar to chalcogen bonding, halogen bonding is a directional noncovalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor) and interacts with a nucleophilic site. The oxygen atom of the pyridine N-oxide group is an excellent halogen bond acceptor. The strength and directionality of halogen bonds make them a powerful tool in crystal engineering for the construction of predictable supramolecular architectures nih.gov.
Cocrystallization studies of various pyridine N-oxides with halogen bond donors like diiodotetrafluorobenzene have demonstrated the formation of robust N-O···I interactions nih.gov. The geometry of these interactions is typically linear, with the halogen bond acceptor approaching the halogen atom along the extension of the covalent bond to the halogen. In the case of this compound, the interplay between the bulky benzhydryl group and the directional nature of the halogen bond could lead to the formation of specific and potentially complex supramolecular assemblies. Computational studies have shown that the interaction energies for I···O halogen bonds are significant and comparable to strong hydrogen bonds nih.gov.
| Halogen Donor | Interaction Geometry | Application in Crystal Engineering |
| Diiodotetrafluorobenzene | Linear C-I···O | Formation of 1D chains and 2D networks. nih.gov |
| Tetraiodoethylene | Variable, can be linear or bent | Construction of complex multicomponent assemblies. nih.gov |
| Dichlorine | Linear Cl-Cl···O | Formation of unstable crystalline complexes at low temperatures. rsc.org |
Crystal Engineering and Design of Ordered Assemblies
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice. The ability of this compound to participate in a variety of directional and predictable noncovalent interactions, such as hydrogen, chalcogen, and halogen bonding, makes it a valuable building block in crystal engineering.
By carefully selecting complementary molecules (co-formers) that can interact with the N-oxide group or other parts of the this compound molecule, it is possible to construct a wide range of supramolecular architectures, including discrete assemblies, one-dimensional tapes, two-dimensional layers, and three-dimensional frameworks. The bulky benzhydryl group can play a crucial role in directing the self-assembly process, acting as a steric director to control the packing of the molecules and potentially leading to the formation of porous materials or materials with specific optical or electronic properties. The carboxamide–pyridine N-oxide heterosynthon is a notable example of a reliable interaction used to assemble complex structures rsc.orgnih.gov.
Host-Guest Complexation and Molecular Recognition Phenomena
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. The host molecule typically has a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. While this compound itself does not possess a pre-organized cavity, it can be incorporated into larger supramolecular assemblies that can act as hosts.
The noncovalent interactions discussed previously can be utilized to build larger, well-defined structures capable of encapsulating guest molecules. For instance, a network of hydrogen-bonded or halogen-bonded this compound molecules could create channels or cavities within the crystal lattice that can accommodate small solvent molecules or other guests. The benzhydryl groups, with their phenyl rings, can also participate in π-π stacking and C-H···π interactions, which are important for the recognition and binding of aromatic guests. The principles of molecular recognition, which are central to host-guest chemistry, rely on the cumulative effect of multiple weak interactions to achieve high selectivity and binding affinity.
Conclusion and Future Research Perspectives
Synthesis of New 4-Benzhydryl-pyridine 1-oxide Derivatives with Tunable Properties
Future synthetic efforts will likely focus on creating a broader library of this compound derivatives with finely-tuned electronic and steric properties. The introduction of substituents on both the phenyl rings of the benzhydryl moiety and at other positions on the pyridine (B92270) ring can significantly alter the compound's characteristics. For instance, incorporating electron-donating or electron-withdrawing groups can modulate the nucleophilicity of the N-oxide oxygen, impacting its catalytic activity and coordination behavior.
Modern synthetic methodologies, such as continuous flow microreactor technologies, offer a pathway to safer, greener, and more efficient N-oxidation processes compared to traditional batch methods. researchgate.net The use of catalysts like titanium silicalite (TS-1) with hydrogen peroxide demonstrates a scalable and sustainable approach for producing pyridine N-oxides. researchgate.net Furthermore, derivatization could involve synthesizing analogs where the benzhydryl group is replaced with other bulky substituents to systematically study structure-activity relationships in catalytic and materials science applications.
Table 1: Proposed Substituents for Tuning Derivative Properties
| Position of Substitution | Type of Substituent | Potential Effect |
|---|---|---|
| Phenyl Rings (Benzhydryl) | Methoxy (-OCH₃) | Increased electron density, enhanced catalytic stability. rsc.org |
| Phenyl Rings (Benzhydryl) | Fluoro (-F) | Modified electronic properties, potential for halogen bonding. |
| Pyridine Ring (C2, C6) | Methyl (-CH₃) | Increased steric hindrance, altered regioselectivity in reactions. |
Expanding the Scope of Mechanistic Understanding in N-Oxide Chemistry
While the general reactivity of pyridine N-oxides is well-established, the specific influence of the 4-benzhydryl group on reaction mechanisms presents an area ripe for investigation. The N-oxide group makes the pyridine ring susceptible to both electrophilic and nucleophilic attack, often at the 2- and 4-positions. scripps.edu Future research should employ a combination of experimental and computational studies to elucidate these pathways.
Key areas for exploration include:
Radical Reactions: Investigating the functionalization of this compound through radical cross-dehydrogenative couplings could open new avenues for C-C bond formation. nih.gov
Photochemical Rearrangements: The photochemical behavior of heteroaromatic N-oxides can involve transient intermediates like oxaziridines. wur.nl Studying the photochemistry of this compound could reveal unique rearrangement products due to the bulky substituent.
Cooperative Catalysis: Mechanistic studies on reactions like the direct arylation of pyridine N-oxide have revealed complex mechanisms involving cooperative catalysis between multiple metal centers. nih.gov Understanding how the benzhydryl group influences the kinetics and intermediates in such systems is a critical next step. Density Functional Theory (DFT) calculations will be invaluable in mapping these intricate reaction pathways. nih.gov
Innovations in Catalytic Applications Involving this compound
Pyridine N-oxides are versatile in catalysis, acting as nucleophilic organocatalysts, ligands for transition metals, and oxidants. nih.govorganic-chemistry.org The 4-benzhydryl substituent offers a unique handle for developing novel catalytic systems.
Asymmetric Organocatalysis: Chiral pyridine N-oxides have emerged as powerful catalysts for asymmetric synthesis. nih.govorganic-chemistry.org The development of chiral versions of this compound, potentially through atropisomerism or by introducing chiral centers on the benzhydryl group, could lead to highly effective catalysts for reactions like the asymmetric allylation of aldehydes. organic-chemistry.org
Ligand Development for Polymerization: Research has shown that modifying bis(imino)pyridine catalysts with bulky benzhydryl groups can significantly enhance their thermal stability and produce high-molecular-weight polymers. rsc.org Applying this concept, this compound could serve as a ligand in late-transition-metal complexes for ethylene (B1197577) polymerization, potentially offering improved catalytic lifetime and control over polymer properties.
Oxidants in Metal-Catalyzed Reactions: Pyridine N-oxides are effective oxidants in various gold-catalyzed reactions, such as the conversion of alkynes to α-acetoxy ketones or 1,2-dicarbonyls. organic-chemistry.org Investigating this compound in these roles could reveal benefits in terms of solubility, stability, or selectivity imparted by the benzhydryl group.
Advanced Characterization Techniques for Intricate Structures
A deeper understanding of the solid-state behavior and intermolecular interactions of this compound derivatives requires the application of advanced characterization techniques.
Single-Crystal X-ray Diffraction: This remains the gold standard for unambiguously determining molecular structure and packing in the solid state. It is essential for validating the geometry of new derivatives and for analyzing the non-covalent interactions that dictate supramolecular assembly. acs.orgdntb.gov.ua
Computational Chemistry: Techniques like Density Functional Theory (DFT) are crucial for complementing experimental data. nih.gov DFT can be used to calculate molecular electrostatic potential (MEP) surfaces, which help in visualizing and quantifying regions of positive and negative potential that guide intermolecular interactions like hydrogen and halogen bonding. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM): This method provides a rigorous framework for analyzing the electron density to identify and characterize chemical bonds and non-covalent interactions. nih.gov QTAIM can be used to estimate the strength of individual hydrogen bonds or other weak interactions within a crystal lattice, offering insights that are not directly accessible through experimental means alone. acs.org
Hirshfeld Surface Analysis: This technique allows for the visualization and quantification of intermolecular contacts in a crystal structure, providing a detailed picture of the packing environment and the relative importance of different types of interactions. acs.org
Design of Novel Supramolecular Materials based on Pyridine N-Oxide Interactions
The pyridine N-oxide moiety is an excellent functional group for crystal engineering and the design of supramolecular materials. dntb.gov.ua The N-oxide group is a strong hydrogen bond acceptor and can participate in various other non-covalent interactions, including halogen bonding and π-hole interactions. nih.govmdpi.com
Future research in this area could focus on:
Coordination Polymers and Metal-Organic Frameworks (MOFs): By incorporating carboxylic acid or other coordinating groups onto the pyridine ring, derivatives of this compound can be used as organic linkers to construct 2D and 3D coordination polymers. dntb.gov.ua The bulky benzhydryl group could act as a pillar or spacer, influencing the porosity and dimensionality of the resulting framework.
Supramolecular Gels: Low-molecular-weight gelators (LMWGs) based on pyridyl-N-oxide amides have been shown to form stimuli-responsive supramolecular gels through a network of hydrogen bonds. mdpi.com The introduction of the large, hydrophobic benzhydryl group could enhance gelation properties by promoting self-assembly through a combination of hydrogen bonding and van der Waals forces.
Exploiting π-Hole Interactions: In derivatives containing electron-withdrawing groups like a nitro group, the pyridine N-oxide can act as a powerful π-hole donor. nih.gov This interaction can be paired with the hydrogen-bonding capability of the N-oxide to create highly directional and robust supramolecular architectures.
By systematically pursuing these research avenues, the scientific community can fully harness the potential of this compound and its derivatives, leading to new catalysts, smart materials, and a more profound understanding of fundamental chemical principles.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Benzhydryl-pyridine 1-oxide with high purity?
- Methodological Answer : Synthesis typically involves the oxidation of 4-Benzhydryl-pyridine using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Post-reaction, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor reaction progress using TLC, and confirm purity via HPLC (C18 column, methanol/water mobile phase) . Safety protocols include using PPE (gloves, goggles) and ensuring adequate ventilation to mitigate inhalation risks .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to identify proton and carbon environments, focusing on shifts for the N-oxide moiety (e.g., downfield shifts for pyridine protons).
- Purity Assessment : Employ HPLC (UV detection at 254 nm) with a retention time comparison to standards.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns.
- Elemental Analysis : Verify C, H, N, O percentages against theoretical values .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of vapors or dust .
- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How can researchers address contradictions in reaction yields when modifying substituents on the benzhydryl group?
- Methodological Answer :
- Experimental Design : Systematically vary substituents (e.g., electron-donating/-withdrawing groups) and track yields via DOE (Design of Experiments). Use kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps.
- Data Analysis : Compare steric/electronic effects using Hammett plots or computational modeling (DFT calculations). Cross-validate with X-ray crystallography to assess steric hindrance .
Q. What strategies mitigate oxidative degradation of this compound during long-term storage?
- Methodological Answer :
- Storage Conditions : Store in amber vials at –20°C under argon to prevent photolysis and oxidation. Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical-mediated degradation.
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify degradation products .
Q. How does the N-oxide moiety influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Mechanistic Insight : The N-oxide group increases electron density on the pyridine ring, enhancing susceptibility to electrophilic attack. In substitution reactions, use mild bases (e.g., KCO) to avoid deoxygenation.
- Case Study : Compare reactivity with non-oxidized analogs (e.g., 4-Benzhydryl-pyridine) in SNAr reactions using halogenated electrophiles. Monitor intermediates via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
